N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 638141-92-1
VCID: VC5408412
InChI: InChI=1S/C13H10BrFN2O/c1-8-11(14)6-7-12(16-8)17-13(18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,18)
SMILES: CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)F)Br
Molecular Formula: C13H10BrFN2O
Molecular Weight: 309.138

N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide

CAS No.: 638141-92-1

Cat. No.: VC5408412

Molecular Formula: C13H10BrFN2O

Molecular Weight: 309.138

* For research use only. Not for human or veterinary use.

N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide - 638141-92-1

Specification

CAS No. 638141-92-1
Molecular Formula C13H10BrFN2O
Molecular Weight 309.138
IUPAC Name N-(5-bromo-6-methylpyridin-2-yl)-4-fluorobenzamide
Standard InChI InChI=1S/C13H10BrFN2O/c1-8-11(14)6-7-12(16-8)17-13(18)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,18)
Standard InChI Key ICZHHWUDGCXCAB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

N-(5-Bromo-6-methylpyridin-2-yl)-4-fluorobenzamide features a pyridine ring substituted with bromine at the 5-position and a methyl group at the 6-position. The pyridine nitrogen is conjugated to a 4-fluorobenzamide group via an amide linkage. The IUPAC name, N(5-bromo6-methylpyridin2-yl)4-fluorobenzamide\text{N}-(5\text{-bromo}-6\text{-methylpyridin}-2\text{-yl})-4\text{-fluorobenzamide}, reflects this substitution pattern .

Key Structural Attributes:

  • Halogen Interactions: Bromine enhances electrophilic reactivity, while fluorine contributes to steric and electronic modulation.

  • Amide Bond: Facilitates hydrogen bonding with biological targets, influencing pharmacokinetics.

Physicochemical Data

PropertyValueSource
Molecular FormulaC13H10BrFN2O\text{C}_{13}\text{H}_{10}\text{BrFN}_2\text{O}PubChem
Molecular Weight309.13 g/molPubChem
SMILESCC1=C(C=CC(=N1)NC(=O)C2=CC=C(C=C2)F)BrPubChem
InChI KeyICZHHWUDGCXCAB-UHFFFAOYSA-NPubChem

The compound’s solubility and stability remain under investigation, though its halogenated structure suggests moderate lipophilicity.

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Bromination: 6-Methylpyridin-2-amine undergoes electrophilic aromatic substitution using bromine or N\text{N}-bromosuccinimide (NBS) to yield 5-bromo-6-methylpyridin-2-amine .

  • Amide Coupling: The brominated intermediate reacts with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final product.

Reaction Conditions:

  • Step 1: Solvent: Dichloromethane (DCM); Temperature: 0–25°C.

  • Step 2: Solvent: Tetrahydrofuran (THF); Catalyst: None required.

Industrial-Scale Optimization

Industrial production may employ continuous flow reactors to enhance yield and purity. Automated purification techniques, such as column chromatography or recrystallization, ensure scalability.

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom at the pyridine 5-position is susceptible to nucleophilic substitution. For example:

  • Amination: Reaction with ammonia or primary amines yields 5-amino derivatives.

  • Thiolation: Treatment with thiols produces thioether analogs.

Coupling Reactions

The compound participates in cross-coupling reactions:

  • Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the 5-position.

  • Buchwald-Hartwig Amination: Forms C–N bonds with amines .

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide or KMnO4\text{KMnO}_4 oxidizes the methyl group to a carboxylic acid.

  • Reduction: LiAlH4\text{LiAlH}_4 reduces the amide to a secondary amine.

CompoundCSNK2A IC₅₀ (nM)PIM3 IC₅₀ (nM)Selectivity Ratio
6c (Analog)1236030
7c (Analog)845056

These findings suggest that halogenated pyridines can achieve selectivity through P-loop interactions .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing:

  • PARP Inhibitors: Halogenated benzamides disrupt DNA repair in BRCA-mutant cancers.

  • Antitubercular Agents: Pyridine derivatives exhibit activity against Mycobacterium tuberculosis (MIC: 2 µg/mL).

Biochemical Probes

Its fluorinated structure enables use in fluorescence-based assays to study protein-ligand interactions.

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